2-Methyl-2,6-diazaspiro[3.5]nonane
Description
Significance of Spirocyclic Systems in Constraining Molecular Conformations
Spirocyclic systems possess a unique structural characteristic that balances conformational rigidity with a degree of flexibility. nih.gov This attribute sets them apart from the more fluid structures of linear scaffolds and the inflexible nature of flat aromatic systems. nih.gov The spiro atom, which serves as the exclusive junction between the rings, creates significant steric hindrance. This forces the rings into a perpendicular alignment, thereby limiting the molecule's conformational possibilities.
This inherent conformational restriction is a major asset in the design of biologically active molecules. By pre-organizing a molecule into a specific three-dimensional form, the entropic cost of binding to a biological target is reduced, which can lead to stronger and more selective interactions. nih.gov The well-defined spatial arrangement of functional groups on the spirocyclic framework enables a precise directional approach to biological targets, promoting optimal binding. nih.gov
Classification and Overview of Azaspirocyclic Architectures
Azaspirocyclic compounds represent a subclass of heterocyclic spiro compounds where nitrogen atoms replace one or more carbon atoms within the ring system. Their classification is based on several factors, including the size of the constituent rings, the quantity of nitrogen atoms, and their specific locations within the structure.
A widely accepted naming convention for these compounds is the von Baeyer system. This system employs the prefix "spiro," followed by brackets enclosing the number of atoms in each ring connected to the central spiro atom, listed in ascending order. For instance, a compound with a three-membered and a five-membered ring sharing a spiro atom would be classified as a spiro[2.4]alkane derivative.
The structural diversity of azaspirocyclic architectures is vast, encompassing various combinations of ring sizes and nitrogen atom placements. Examples include:
Azaspiro[3.3]heptanes: Featuring a spiro-fused system of two four-membered rings.
Azaspiro[3.4]octanes: Comprising a four-membered ring and a five-membered ring.
Azaspiro[3.5]nonanes: Characterized by a four-membered ring and a six-membered ring.
Azaspiro[4.5]decanes: Composed of two five-membered rings.
The presence of nitrogen atoms within the spirocyclic framework can profoundly impact the compound's physicochemical properties, such as its basicity, polarity, and capacity for hydrogen bonding. These properties are pivotal in determining its biological activity and potential applications.
Contextualization of 2-Methyl-2,6-diazaspiro[3.5]nonane within Azaspiro[3.n]alkane Chemistry
This compound is a member of the azaspiro[3.5]nonane family, distinguished by a spirocyclic system that includes a four-membered azetidine (B1206935) ring and a six-membered piperidine (B6355638) ring. The "2,6-diaza" in its name signifies the presence of two nitrogen atoms, one at the second position in the azetidine ring and the other at the sixth position in the piperidine ring. The "2-methyl" prefix indicates a methyl group attached to the nitrogen atom at the 2-position.
The azaspiro[3.n]alkane series, where 'n' can be varied, constitutes a class of compounds that has attracted considerable interest as foundational building blocks in medicinal chemistry. researchgate.net The rigid three-dimensional nature of these scaffolds makes them highly suitable for exploring novel chemical space and for the development of new drug candidates. The specific positioning of the nitrogen atoms in this compound offers two distinct points for further chemical modification, enabling the creation of a wide array of derivatives with customized properties.
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C8H16N2 |
| Molecular Weight | 140.23 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1268521-41-0 |
Data sourced from PubChem and ChemScene. uni.luchemscene.com
Historical Development and Evolution of Synthetic Strategies for Spirocyclic Diamines
The methods for synthesizing spirocyclic diamines have undergone significant advancements, with chemists devising progressively more efficient and stereoselective techniques. Initial approaches frequently relied on lengthy, multi-step processes that required harsh reaction conditions and were limited in their applicability to a narrow range of starting materials.
More recent innovations have concentrated on the development of complexity-generating transformations capable of constructing the spirocyclic core in a single, efficient step. A notable example of such a method is the dearomatizing intramolecular diamination of phenols. researchgate.netrsc.org This technique involves the oxidation of a phenol (B47542) that has a pendant urea (B33335) or a similar nitrogen-containing group attached. This group then functions as a double nucleophile to form the spirocyclic structure. researchgate.netrsc.org This approach facilitates the rapid generation of molecular complexity from simple precursors. whiterose.ac.uk
Another important strategy utilizes enolate acylation to build the required quaternary carbon center of the spirocycle. researchgate.net Although this method is effective, it can sometimes necessitate a greater number of synthetic steps. researchgate.net The creation of modular approaches that permit the flexible assembly of azaspiro[3.n]alkanes is an active area of research, with the goal of promoting their more widespread integration into drug discovery initiatives. researchgate.net
The synthesis of 2,6-diazaspiro[3.5]nonane analogues has been achieved through multi-step routes, underscoring the existing challenges and the ongoing need for more direct and versatile synthetic methodologies. researchgate.net The continual refinement of these synthetic strategies is essential for fully realizing the potential of spirocyclic diamines as valuable scaffolds in contemporary organic chemistry.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H16N2 |
|---|---|
Molecular Weight |
140.23 g/mol |
IUPAC Name |
2-methyl-2,8-diazaspiro[3.5]nonane |
InChI |
InChI=1S/C8H16N2/c1-10-6-8(7-10)3-2-4-9-5-8/h9H,2-7H2,1H3 |
InChI Key |
UCWAUSRHBDLEGE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2(C1)CCCNC2 |
Origin of Product |
United States |
Advanced Structural Characterization and Conformational Analysis of 2 Methyl 2,6 Diazaspiro 3.5 Nonane
Spectroscopic Methodologies for Comprehensive Structural Elucidation
Spectroscopic techniques are indispensable for probing the molecular framework and functional groups of 2-Methyl-2,6-diazaspiro[3.5]nonane.
Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary tool for determining the connectivity and stereochemistry of this compound. Both ¹H and ¹³C NMR spectra would provide initial information on the number and types of chemically distinct protons and carbons in the molecule. libretexts.org The symmetry of the spirocyclic system and the presence of the methyl group would be readily apparent from the number of signals and their integrations. libretexts.org
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be essential for assigning all proton and carbon signals unequivocally. libretexts.org These experiments reveal proton-proton and proton-carbon correlations, allowing for the assembly of the molecular skeleton piece by piece.
Furthermore, Nuclear Overhauser Effect (NOE) experiments, like NOESY or ROESY, would provide critical information about the spatial proximity of protons, which is vital for determining the relative stereochemistry and preferred conformation of the molecule in solution. For instance, NOE correlations could help establish the orientation of the methyl group relative to the two rings.
A hypothetical ¹H NMR data table for this compound is presented below, illustrating the expected chemical shifts and splitting patterns.
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| N-CH₃ | ~ 2.3 | s | - |
| H on C adjacent to N-CH₃ | ~ 2.5 - 2.8 | m | - |
| H on C adjacent to spirocenter | ~ 1.8 - 2.1 | m | - |
| H on C adjacent to NH | ~ 2.9 - 3.2 | m | - |
| NH | ~ 1.5 - 3.0 | br s | - |
Note: This is a hypothetical data table. Actual values would depend on the solvent and experimental conditions.
Single-crystal X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute and relative stereochemistry. nih.gov For this compound, obtaining a suitable single crystal would allow for the precise measurement of bond lengths, bond angles, and torsional angles. This would provide definitive proof of the connectivity and the spatial arrangement of the atoms, confirming the spirocyclic nature and the substitution pattern.
The resulting crystal structure would reveal the solid-state conformation of the molecule, including the puckering of the azetidine (B1206935) and piperidine (B6355638) rings. This information is invaluable for understanding the steric and electronic effects that govern the molecule's shape. In cases of chiral molecules, X-ray crystallography can also be used to determine the absolute configuration.
A representative table of crystallographic data that would be obtained for this compound is shown below.
| Parameter | Value |
| Crystal system | e.g., Monoclinic |
| Space group | e.g., P2₁/c |
| a (Å) | Hypothetical value |
| b (Å) | Hypothetical value |
| c (Å) | Hypothetical value |
| α (°) | 90 |
| β (°) | Hypothetical value |
| γ (°) | 90 |
| Volume (ų) | Hypothetical value |
| Z | 4 |
| R-factor | < 0.05 |
Note: This is a hypothetical data table.
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. For this compound, IR spectroscopy would clearly show the presence of N-H and C-H stretching vibrations. The C-N stretching and N-H bending vibrations would also be observable.
A table of expected characteristic vibrational frequencies for this compound is provided below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Stretching | 3300 - 3500 |
| C-H (aliphatic) | Stretching | 2850 - 3000 |
| C-N | Stretching | 1000 - 1250 |
| N-H | Bending | 1550 - 1650 |
Note: This is a hypothetical data table.
Computational Chemistry and Theoretical Investigations
In conjunction with experimental data, computational chemistry provides powerful tools for in-depth analysis of the structural and electronic properties of molecules. unipd.it
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are employed to model the electronic structure of this compound. scirp.orgresearchgate.net These calculations can predict optimized molecular geometries, which can be compared with experimental data from X-ray crystallography. They also provide insights into the distribution of electrons within the molecule, including the calculation of molecular orbital energies (HOMO and LUMO), which are crucial for understanding the molecule's reactivity. nih.gov
DFT methods, such as B3LYP, are often used to predict vibrational frequencies, which can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. researchgate.net Furthermore, these calculations can determine atomic charges and electrostatic potential maps, highlighting the electron-rich and electron-poor regions of the molecule, which is important for predicting intermolecular interactions.
A summary of key parameters that would be obtained from quantum chemical calculations is presented in the table below.
| Parameter | Computational Method | Predicted Value |
| Ground State Energy | DFT (e.g., B3LYP/6-31G) | Hypothetical value (Hartrees) |
| HOMO Energy | DFT (e.g., B3LYP/6-31G) | Hypothetical value (eV) |
| LUMO Energy | DFT (e.g., B3LYP/6-31G) | Hypothetical value (eV) |
| Dipole Moment | DFT (e.g., B3LYP/6-31G) | Hypothetical value (Debye) |
Note: This is a hypothetical data table.
The flexibility of the two rings in this compound means that it can exist in multiple conformations. Molecular Dynamics (MD) simulations and global optimization algorithms are powerful computational tools used to explore the conformational landscape of such flexible molecules. nih.gov
MD simulations model the movement of atoms over time, allowing for the observation of conformational changes and the identification of stable and metastable conformers. nih.gov Global optimization algorithms systematically search for the lowest energy conformations of the molecule. These studies can reveal the relative energies of different conformers and the energy barriers between them, providing a detailed picture of the molecule's dynamic behavior. This is particularly important for understanding how the molecule might interact with biological targets or other molecules.
The table below illustrates the type of data that would be generated from a conformational analysis study.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |
| 1 (Global Minimum) | 0.0 | Hypothetical values |
| 2 | e.g., +1.2 | Hypothetical values |
| 3 | e.g., +2.5 | Hypothetical values |
Note: This is a hypothetical data table.
Prediction of Basicity (pKa) and Protonation States of Amine Centers
The basicity of the two nitrogen atoms in this compound is predicted to differ significantly due to their distinct electronic and steric environments. The pKa values, which quantify the acidity of the conjugate acids, are crucial for understanding the protonation state of the molecule at a given pH.
The nitrogen in the piperidine ring (N6) is a secondary amine and is generally expected to be more basic than the tertiary amine in the four-membered azetidine ring (N2). This is because the electron-donating effect of the two alkyl substituents on the secondary amine increases its electron density, making its lone pair more available for protonation. In contrast, the tertiary amine (N2) has three alkyl substituents, which, while also electron-donating, create greater steric hindrance around the nitrogen atom, potentially impeding its interaction with a proton.
Furthermore, the hybridization of the nitrogen atoms plays a role. In the less-strained piperidine ring, the nitrogen atom can adopt a more sp3-hybridized character, leading to a more localized and basic lone pair. The nitrogen in the strained azetidine ring may have a slightly different hybridization, which could influence its basicity.
Given these factors, it is anticipated that the first protonation will occur at the more basic N6 position. The second protonation, which would result in a dicationic species, would occur at the N2 position and would have a much lower pKa value due to the electrostatic repulsion from the already protonated N6.
Table 1: Predicted Protonation Behavior of this compound
| Amine Center | Type | Predicted Basicity | Predicted Site of First Protonation |
| N2 (Azetidine ring) | Tertiary | Less Basic | No |
| N6 (Piperidine ring) | Secondary | More Basic | Yes |
Analysis of Intramolecular Interactions and Strain Energy within the Spiro System
The spirocyclic nature of this compound introduces significant ring strain, which influences its conformation and reactivity. The total strain energy is a combination of angle strain, torsional strain, and steric interactions.
Intramolecular interactions, such as transannular interactions (interactions across the rings), can further influence the molecule's conformation. In the case of this compound, the proximity of the methyl group on N2 to the piperidine ring could lead to steric repulsion, forcing the piperidine ring into a conformation that minimizes this interaction.
Furthermore, the possibility of intramolecular hydrogen bonding, particularly in the protonated forms of the molecule, could play a role in stabilizing certain conformations. For instance, if the N6 nitrogen is protonated, a hydrogen bond could potentially form between the N6-H+ group and the lone pair of the N2 nitrogen, although this would depend on the geometric feasibility of such an interaction within the rigid spiro framework.
Table 2: Contributing Factors to the Strain Energy of this compound
| Type of Strain/Interaction | Contributing Structural Feature | Predicted Impact on Stability |
| Angle Strain | Four-membered azetidine ring | High destabilizing effect |
| Torsional Strain | Eclipsing interactions in the azetidine ring | Moderate destabilizing effect |
| Steric Interaction | Repulsion between the N-methyl group and the piperidine ring | Moderate destabilizing effect |
| Intramolecular Hydrogen Bonding (in protonated forms) | Interaction between N6-H+ and N2 | Potential for stabilization |
Chemical Reactivity and Functionalization of 2 Methyl 2,6 Diazaspiro 3.5 Nonane
Reactivity of Amine Functions
The differing steric and electronic environments of the two amine groups in 2-methyl-2,6-diazaspiro[3.5]nonane are the primary drivers of its chemical reactivity. The nitrogen in the six-membered piperidine (B6355638) ring (N6) is a secondary amine, making it a nucleophilic site available for various bond-forming reactions. In contrast, the nitrogen in the four-membered azetidine (B1206935) ring (N2) is a tertiary amine, bearing a methyl group, which primarily exhibits basic properties and is less prone to further alkylation under standard conditions.
Alkylation, Acylation, and Sulfonylation Reactions
The secondary amine at the N6 position is readily susceptible to electrophilic attack, allowing for the introduction of a wide range of substituents through alkylation, acylation, and sulfonylation reactions.
Alkylation: Direct alkylation of the N6-amine can be achieved using various alkylating agents, such as alkyl halides. The reaction typically proceeds under basic conditions to neutralize the hydrogen halide formed. The choice of base and solvent is crucial to ensure selective N-alkylation and to avoid potential side reactions. Due to the inherent nucleophilicity of the secondary amine, these reactions are generally efficient. For instance, the reaction with benzyl (B1604629) bromide in the presence of a non-nucleophilic base like potassium carbonate would be expected to yield N6-benzyl-2-methyl-2,6-diazaspiro[3.5]nonane.
Acylation: The N6-amine readily reacts with acylating agents like acid chlorides and acid anhydrides to form the corresponding amides. These reactions are typically high-yielding and can be carried out under mild conditions, often using a base such as triethylamine (B128534) or pyridine (B92270) to scavenge the acid byproduct. The resulting N-acyl derivatives are important for modifying the electronic properties of the piperidine ring and for introducing further functional handles. A general synthesis route for related 2,6-diazaspiro[3.5]nonane systems leverages enolate acylation to construct the quaternary center, highlighting the importance of acylation reactions in the chemistry of this scaffold. researchgate.net
Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base, provides the corresponding N6-sulfonamides. These sulfonamide derivatives are often crystalline solids, which can be useful for purification and characterization. The sulfonamide linkage is also a key functional group in many biologically active compounds. The formation of N-alkylated sulfonamides is a well-established method for creating substituted amines. researchgate.net
Table 1: Examples of N6-Functionalization Reactions
| Reaction Type | Reagent Example | Expected Product |
| Alkylation | Benzyl bromide | 6-Benzyl-2-methyl-2,6-diazaspiro[3.5]nonane |
| Acylation | Acetyl chloride | 1-(2-Methyl-2,6-diazaspiro[3.5]nonan-6-yl)ethan-1-one |
| Sulfonylation | p-Toluenesulfonyl chloride | 2-Methyl-6-tosyl-2,6-diazaspiro[3.5]nonane |
Reductive Amination Strategies
Reductive amination is a powerful and widely used method for the formation of C-N bonds and offers a controlled way to introduce alkyl groups onto the secondary amine of this compound. organic-chemistry.orgcore.ac.uk This two-step, one-pot process involves the initial reaction of the N6-amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding N-alkylated amine.
Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are mild enough to selectively reduce the iminium ion in the presence of the carbonyl starting material. core.ac.uk This method avoids the potential for over-alkylation that can be an issue with direct alkylation using alkyl halides. core.ac.uk The versatility of reductive amination allows for the introduction of a diverse array of substituents at the N6 position, depending on the choice of the carbonyl compound. For the closely related 2,7-diazaspiro[3.5]nonane system, reductive amination has been noted as a key method for further functionalization. researchgate.net
Table 2: Reductive Amination of this compound
| Carbonyl Compound | Reducing Agent | Expected N6-Substituted Product |
| Formaldehyde (B43269) | NaBH(OAc)₃ | 2,6-Dimethyl-2,6-diazaspiro[3.5]nonane |
| Acetone | NaBH₃CN | 6-Isopropyl-2-methyl-2,6-diazaspiro[3.5]nonane |
| Benzaldehyde | NaBH(OAc)₃ | 6-Benzyl-2-methyl-2,6-diazaspiro[3.5]nonane |
Buchwald-Hartwig Amination and Other C-N Coupling Reactions
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. organic-chemistry.orgalfa-chemistry.comwikipedia.org This reaction allows for the coupling of amines with aryl halides or triflates. The secondary amine of this compound is an excellent candidate for this transformation, enabling the synthesis of N-aryl derivatives.
The reaction typically employs a palladium catalyst, such as Pd(OAc)₂ or a pre-formed palladium-phosphine complex, in the presence of a phosphine (B1218219) ligand (e.g., BINAP, XPhos) and a base (e.g., NaOt-Bu, Cs₂CO₃). alfa-chemistry.comwikipedia.org The choice of ligand and base is critical for achieving high yields and can be substrate-dependent. This methodology provides access to a wide range of N-aryl-2-methyl-2,6-diazaspiro[3.5]nonane derivatives, which are of significant interest in medicinal chemistry. The mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation, and reductive elimination to afford the N-arylated product and regenerate the catalyst. alfa-chemistry.com
Transformations at the Spiro Carbon Center
The spiro carbon atom, being a quaternary center, is generally unreactive towards many chemical transformations. Its tetra-substituted nature makes it sterically hindered and devoid of any leaving groups or acidic protons, thus limiting direct functionalization at this position under standard conditions. Any transformation at the spiro center would likely require harsh reaction conditions that could lead to the decomposition of the heterocyclic rings.
Ring-Opening and Rearrangement Reactions of the Spiro[3.5]nonane Core
The spiro[3.5]nonane core, consisting of an azetidine and a piperidine ring, is generally stable under typical synthetic conditions such as those used for functionalizing the amine groups. However, under forcing conditions, such as strong acid or high temperatures, ring-opening or rearrangement reactions could potentially occur.
The azetidine ring, being a four-membered heterocycle, possesses inherent ring strain. While not as strained as an aziridine, it could be susceptible to ring-opening reactions under specific catalytic conditions or with certain nucleophiles, although this is not a commonly observed reaction pathway for this system. Such reactions would likely require activation of the ring, for example, by quaternization of the tertiary amine, which is generally disfavored.
Rearrangement reactions of the spirocyclic core are not well-documented for this specific compound and would likely require significant activation energy, making them synthetically challenging and unlikely to occur under normal functionalization procedures.
Regioselectivity and Stereoselectivity in Derivatization Reactions
A key aspect of the chemical reactivity of this compound is the regioselectivity of its derivatization. The significant difference in the reactivity of the secondary amine at N6 versus the tertiary amine at N2 allows for highly regioselective functionalization at the N6 position. The N2 nitrogen, being a tertiary amine, does not undergo alkylation or acylation under the same conditions as the N6 secondary amine. This inherent difference in reactivity obviates the need for protecting groups in many cases, simplifying synthetic routes to N6-substituted derivatives.
Stereoselectivity is not a primary concern for reactions at the N6 position of the parent compound as it is achiral. However, if the introduced substituent or the reacting partner contains a chiral center, the formation of diastereomers is possible. The conformational rigidity of the spirocyclic system could influence the stereochemical outcome of such reactions. For chiral derivatives of the spirocyclic core, stereoselective transformations would be an important consideration.
Exploration of this compound as a Ligand Scaffold in Catalysis
The inherent three-dimensional structure of spirocyclic compounds makes them attractive candidates for the development of chiral ligands. The rigidity of the spiro backbone can lead to well-defined coordination spheres around a metal center, which is a crucial aspect for achieving high levels of stereocontrol in catalytic reactions. The presence of two nitrogen atoms in the 2,6-diazaspiro[3.5]nonane framework provides potential coordination sites for metal ions. The methyl group on one of the nitrogen atoms in this compound introduces an element of asymmetry and modifies the electronic and steric properties of the diamine. However, without dedicated studies, the precise impact of these features on its catalytic potential remains speculative.
Design and Synthesis of Chiral Ligands
The development of chiral ligands from this compound would be the first critical step towards its use in asymmetric catalysis. This would typically involve either the synthesis of enantiomerically pure forms of the compound itself or its functionalization with chiral auxiliaries.
Hypothetical Synthetic Strategies:
The synthesis of chiral derivatives could potentially start from a chiral precursor or involve a resolution step of a racemic mixture. Functionalization of the secondary amine at the 6-position offers a straightforward approach to introduce a variety of substituents, including those that could enhance catalytic activity or solubility.
Table 1: Potential Chiral Ligands Derived from this compound
| Ligand Structure (Hypothetical) | Potential Chiral Moiety | Synthetic Approach (Hypothetical) |
| N-Aryl or N-Alkyl derivatives | Attachment of a chiral group to the N6-position | Acylation or alkylation with a chiral electrophile |
| Phosphine-containing ligands | Introduction of phosphine groups | Reaction with chlorophosphines |
| Oxazoline-containing ligands | Formation of an oxazoline (B21484) ring | Condensation with a chiral amino alcohol |
It is important to emphasize that the synthetic routes and the very existence of these proposed ligands are not documented in current scientific literature.
Metal-Ligand Coordination Chemistry Studies
Table 2: Potential Metal Complexes and Their Characterization
| Metal Ion | Potential Coordination Mode | Characterization Techniques (Hypothetical) |
| Palladium(II) | Bidentate (N,N') | NMR, X-ray Crystallography, Mass Spectrometry |
| Rhodium(I) | Bidentate (N,N') | NMR, IR Spectroscopy, Elemental Analysis |
| Copper(II) | Bidentate (N,N') | EPR Spectroscopy, UV-Vis Spectroscopy, X-ray Crystallography |
The data in this table is purely illustrative of the types of studies that would be necessary. To date, no such coordination complexes involving this compound have been reported.
Applications of 2 Methyl 2,6 Diazaspiro 3.5 Nonane As a Versatile Synthetic Scaffold and Building Block
Utilization in the Construction of Complex Organic Molecules
The rigid framework of 2-Methyl-2,6-diazaspiro[3.5]nonane serves as an excellent scaffold for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. The defined spatial orientation of the two amino groups allows for the precise introduction of different substituents, leading to molecules with well-defined three-dimensional structures. This is particularly advantageous in drug discovery, where the specific geometry of a molecule is often critical for its biological activity. For instance, spirocyclic scaffolds are increasingly utilized in the development of novel therapeutics. bldpharm.com The synthesis of orthogonally protected 2,6-diazaspiro[3.5]nonane analogues highlights their role as versatile building blocks in medicinal chemistry. researchgate.netsci-hub.mk
Role in the Development of New Synthetic Methodologies
The reactivity of the two distinct secondary amine groups in this compound can be exploited in the development of new synthetic methodologies. The differential reactivity of the azetidine (B1206935) and piperidine (B6355638) nitrogens allows for sequential functionalization, providing access to a wide range of derivatives. This has been demonstrated in the synthesis of related diazaspiro[3.3]heptanes, which are used in Pd-catalyzed amination reactions. nih.gov Such building blocks are valuable for creating libraries of compounds for high-throughput screening. thieme-connect.de
Enabling Access to Unique Three-Dimensional Chemical Space
In modern drug discovery, there is a significant emphasis on moving away from flat, two-dimensional molecules towards more complex, three-dimensional structures. This is driven by the need to interact with complex biological targets like proteins. Spirocyclic scaffolds, such as this compound, are ideal for this purpose as they introduce a high degree of sp³ character and rigidity into a molecule. bldpharm.com This inherent three-dimensionality allows for the exploration of novel regions of chemical space, increasing the probability of discovering new bioactive compounds. The use of such scaffolds can lead to improved physicochemical properties, such as solubility and metabolic stability, which are crucial for the development of successful drugs. researchgate.netuniv.kiev.ua
Application as a Conformationally Restricted Diamine in Supramolecular Chemistry
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The well-defined geometry and the presence of hydrogen bond donors and acceptors in this compound make it an interesting component for the construction of supramolecular assemblies. nih.govfrontiersin.org The conformational restriction of the diamine can lead to the formation of predictable and stable structures, such as coordination polymers or discrete molecular cages, when combined with metal ions or other organic molecules. nih.govnih.govnih.gov The rigid nature of the spirocyclic core can enforce a specific orientation of appended functional groups, directing the formation of desired supramolecular architectures.
Future Directions and Emerging Research Avenues in 2 Methyl 2,6 Diazaspiro 3.5 Nonane Chemistry
Development of Novel and Highly Efficient Synthetic Routes
The synthesis of diazaspiro[3.5]nonane systems can be challenging, often requiring multi-step sequences. Current literature suggests that the synthesis of related compounds, such as 2,6-diazaspiro[3.4]octane and 2,6-diazaspiro[3.5]nonane ring systems, can be achieved through a 6-step route that utilizes enolate acylation to construct the key quaternary center. researchgate.net Future research will likely focus on developing more direct and modular approaches to 2-Methyl-2,6-diazaspiro[3.5]nonane.
Key areas of development may include:
One-Pot Reactions: Designing convergent one-pot syntheses from readily available starting materials would significantly improve efficiency and reduce waste.
Catalytic Methods: The exploration of novel catalytic systems, including transition metal catalysis and organocatalysis, could enable more stereoselective and efficient ring-closing reactions.
Asymmetric Synthesis: The development of robust methods for the asymmetric synthesis of this compound is crucial for its application in medicinal chemistry, where stereochemistry often dictates biological activity.
| Starting Material Class | Potential Reaction Type | Key Intermediates |
| Substituted Piperidines | Intramolecular Cyclization | N-protected piperidine (B6355638) with a suitable leaving group |
| Acyclic Diamines | Tandem Annulation | Dialkylated amine with electrophilic centers |
| Spirocyclic Ketones | Reductive Amination | 2-Methyl-2,6-diazaspiro[3.5]nonan-x-one |
Advanced Computational Modeling for Rational Design and Property Prediction
Computational chemistry offers powerful tools for accelerating the discovery and development of new molecules. For this compound, computational modeling can play a pivotal role in predicting its physicochemical properties and guiding the design of derivatives with desired characteristics.
Currently, some basic properties of this compound dihydrochloride (B599025) have been computed and are available in public databases. uni.lu
Table of Predicted Properties for this compound Dihydrochloride:
| Property | Predicted Value | Source |
|---|---|---|
| Molecular Formula | C8H18Cl2N2 | avantorsciences.com |
| Molecular Weight | 213.15 g/mol | avantorsciences.com |
| XLogP3 | -1.4 | uni.lu |
| Hydrogen Bond Donor Count | 2 | uni.lu |
| Hydrogen Bond Acceptor Count | 2 | uni.lu |
| Rotatable Bond Count | 1 | uni.lu |
Future computational studies could focus on:
Conformational Analysis: A detailed understanding of the conformational preferences of the spirocyclic system is essential for designing molecules that can bind to specific biological targets.
Quantum Mechanical Calculations: High-level quantum mechanical calculations can provide accurate predictions of electronic properties, reactivity, and spectroscopic signatures, aiding in both synthesis planning and characterization.
Molecular Docking and Dynamics: For potential therapeutic applications, molecular docking and dynamics simulations can be used to predict the binding affinity and mode of interaction of this compound derivatives with protein targets.
Integration with Flow Chemistry and Automated Synthesis Platforms
The adoption of flow chemistry and automated synthesis platforms is revolutionizing chemical research and development. These technologies offer advantages in terms of safety, efficiency, and scalability. While specific applications to this compound have not yet been reported, the synthesis of other complex heterocyclic compounds has benefited from these approaches. youtube.com
Future research in this area could involve:
Automated Library Synthesis: The integration of automated synthesis platforms would enable the rapid generation of a library of this compound derivatives for high-throughput screening in drug discovery or materials science applications. This approach allows for the systematic exploration of the chemical space around the core scaffold.
In-line Analysis and Optimization: Flow reactors coupled with in-line analytical techniques (e.g., NMR, IR, MS) would allow for real-time monitoring and optimization of reaction conditions, leading to higher yields and purity.
Exploration of New Chemical Transformations Involving the Spiro[3.5]nonane Scaffold
The unique structural and electronic properties of the 2,6-diazaspiro[3.5]nonane scaffold open up possibilities for novel chemical transformations. The presence of two secondary amine groups at different positions within the spirocycle allows for selective functionalization.
Future research could explore:
Orthogonal Protection Strategies: The development of efficient methods for the orthogonal protection of the two nitrogen atoms would allow for the selective modification of each amine, leading to a wide range of functionalized derivatives.
Ring-Opening and Ring-Expansion Reactions: Investigating the reactivity of the strained four-membered ring under various conditions could lead to the discovery of novel ring-opening or ring-expansion reactions, providing access to new and diverse molecular scaffolds.
Post-Synthetic Modification: The spirocyclic core can serve as a rigid template for the introduction of various functional groups, enabling the synthesis of complex molecules with well-defined three-dimensional structures.
Expansion of Synthetic Utility into Diverse Areas of Chemical Research
While the primary focus of spirocyclic amines has been in medicinal chemistry, the unique properties of this compound could find applications in other areas of chemical research.
Potential areas for future exploration include:
Material Science: The rigid spirocyclic core could be incorporated into polymers or metal-organic frameworks (MOFs) to create materials with novel structural and functional properties. The diamine nature of the scaffold could also make it a suitable building block for porous materials with applications in gas storage or catalysis.
Agrochemicals: The development of novel pesticides and herbicides often relies on the discovery of new chemical scaffolds. The unique three-dimensional shape of this compound could lead to the development of agrochemicals with improved efficacy and selectivity.
Catalysis: Chiral derivatives of this compound could be explored as ligands for asymmetric catalysis, leveraging the fixed spatial orientation of the nitrogen atoms to create a well-defined chiral environment around a metal center.
Q & A
Q. What are the key synthetic strategies for constructing the 2-methyl-2,6-diazaspiro[3.5]nonane scaffold?
The synthesis typically involves cyclization reactions, such as intramolecular nucleophilic substitution or transition-metal-catalyzed coupling. Orthogonal protection of amine groups is critical to avoid side reactions during spiro-ring formation. For example, tert-butyloxycarbonyl (Boc) and benzyl groups are commonly used to protect secondary amines, enabling selective deprotection for functionalization . Computational methods like DFT can optimize reaction pathways to improve yields .
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound derivatives?
- NMR : 1H and 13C NMR are essential for confirming the spirocyclic structure, with characteristic splitting patterns for axial/equatorial protons in the nonane ring .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ions and fragmentation patterns, distinguishing isomers with similar functional groups .
- X-ray Crystallography : Resolves absolute stereochemistry and ring conformations, critical for structure-activity relationship (SAR) studies .
Q. What is the pharmacological significance of the 2,6-diazaspiro[3.5]nonane scaffold?
This scaffold exhibits conformational rigidity, enhancing binding affinity to biological targets like sigma receptors (S1R/S2R). Derivatives show promise in neuropathic pain models, with Ki values in the nanomolar range for S1R antagonism . The methyl group at position 2 modulates lipophilicity and metabolic stability, making it a versatile pharmacophore .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in binding affinity data for this compound derivatives?
Molecular dynamics (MD) simulations and free-energy perturbation (FEP) calculations can explain discrepancies in experimental Ki values. For example, subtle differences in scaffold orientation (e.g., 2,6- vs. 2,7-diazaspiro isomers) alter hydrogen-bonding interactions with S1R residues, impacting intrinsic activity . Docking studies using cryo-EM-derived receptor structures improve prediction accuracy .
Q. What experimental design optimizes enantiomeric purity in spirocyclic compound synthesis?
- Chiral Auxiliaries : Use of Evans oxazolidinones or tert-butylsulfinamide induces asymmetry during cyclization .
- Kinetic Resolution : Enzymatic catalysis (e.g., lipases) selectively hydrolyzes one enantiomer, achieving >90% ee .
- Chromatography : Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) separate diastereomers post-synthesis .
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
The methyl group at position 2 introduces steric hindrance, favoring Buchwald-Hartwig amination over Suzuki-Miyaura coupling. Electron-deficient aryl halides (e.g., p-fluorophenyl) react efficiently due to enhanced oxidative addition with palladium catalysts. Substituent effects are quantified using Hammett σ constants and computed Fukui indices .
Q. What methodologies validate the biological activity of this compound derivatives in vivo?
- Antiallodynic Assays : Mechanical hypersensitivity models (e.g., von Frey filaments in mice) assess pain reversal efficacy. Co-administration with S1R agonists (e.g., PRE-084) confirms target specificity .
- PET Imaging : Radiolabeled derivatives (e.g., 18F analogs) track brain penetration and receptor occupancy .
Data Contradiction Analysis
Q. Why do some this compound derivatives show divergent functional profiles despite structural similarity?
Minor structural changes (e.g., substituent position on the aryl ring) can switch compounds from agonists to antagonists. For instance, 4b (KiS1R = 2.7 nM) acts as a full antagonist, while 5b (KiS1R = 13 nM) exhibits partial agonism due to differences in hydrophobic interactions with TM3/TM4 helices in S1R . Metadynamics simulations reveal these conformational shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
